1-(Benzylsulfanyl)-2-nitrobenzene
CAS No.: 22057-44-9
Cat. No.: VC1975337
Molecular Formula: C13H11NO2S
Molecular Weight: 245.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22057-44-9 |
---|---|
Molecular Formula | C13H11NO2S |
Molecular Weight | 245.3 g/mol |
IUPAC Name | 1-benzylsulfanyl-2-nitrobenzene |
Standard InChI | InChI=1S/C13H11NO2S/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2 |
Standard InChI Key | BNRRWFHXFMJHDW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CSC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)CSC2=CC=CC=C2[N+](=O)[O-] |
Introduction
Chemical Identity and Classification
1-(Benzylsulfanyl)-2-nitrobenzene, also known by several synonyms including Benzyl(2-nitrophenyl)sulfane and Benzyl 2-nitrophenyl thioether, is classified as an aromatic thioether featuring a nitro functional group. Its distinctive molecular structure combines both electron-donating and electron-withdrawing components, contributing to its unique chemical reactivity and potential applications.
Identifiers and Nomenclature
The compound is precisely identified through various chemical identifiers, as detailed in Table 1.
Table 1: Chemical Identifiers of 1-(Benzylsulfanyl)-2-nitrobenzene
Identifier Type | Value |
---|---|
CAS Registry Number | 22057-44-9 |
Molecular Formula | C₁₃H₁₁NO₂S |
Molecular Weight | 245.30 g/mol |
IUPAC Name | 1-benzylsulfanyl-2-nitrobenzene |
InChI | InChI=1S/C13H11NO2S/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChIKey | BNRRWFHXFMJHDW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CSC2=CC=CC=C2N+[O-] |
Other Identifiers | MFCD00031120, DTXSID10327290, NSC642588 |
Sources: Data compiled from PubChem and chemical supplier databases
Synonyms
The compound is known by various synonyms in scientific literature and commercial contexts:
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1-(Benzylsulfanyl)-2-nitrobenzene
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Benzyl(2-nitrophenyl)sulfane
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Benzyl 2-nitrophenyl thioether
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1-benzylsulfanyl-2-nitro-benzene
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2-Nitrophenylbenzyl sulfide
Structural Characteristics
Molecular Structure
1-(Benzylsulfanyl)-2-nitrobenzene consists of two benzene rings connected by a sulfanyl (thioether) linkage, with a nitro group positioned ortho to the sulfanyl substituent on one of the benzene rings. The molecular structure features a characteristic arrangement where the benzyl group is attached to the sulfur atom, which in turn is bonded to the nitrobenzene moiety.
Structural Comparison with Related Compounds
It is instructive to compare 1-(Benzylsulfanyl)-2-nitrobenzene with structurally similar compounds to understand its unique properties and potential applications. Table 2 presents a comparative analysis of 1-(Benzylsulfanyl)-2-nitrobenzene with some structurally related compounds.
Table 2: Structural Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
1-(Benzylsulfanyl)-2-nitrobenzene | C₁₃H₁₁NO₂S | 245.30 | Reference compound |
1-Benzyl-2-nitrobenzene | C₁₃H₁₁NO₂ | 213.23 | Carbon instead of sulfur linkage |
1-(Benzyloxy)-2-nitrobenzene | C₁₃H₁₁NO₃ | 229.23 | Oxygen instead of sulfur linkage |
2-(Benzylsulfanyl)-1-fluoro-3-nitrobenzene | C₁₃H₁₀FNO₂S | 263.29 | Additional fluoro substituent |
Sources: Comparative data from search results and chemical databases
Physical and Chemical Properties
Physical Properties
The physical properties of 1-(Benzylsulfanyl)-2-nitrobenzene influence its handling, storage, and applications in various chemical processes. These properties are summarized in Table 3.
Table 3: Physical Properties of 1-(Benzylsulfanyl)-2-nitrobenzene
Property | Value | Method/Conditions |
---|---|---|
Physical State | Solid (presumed based on melting point) | At standard conditions |
Color | Not reported in literature | - |
Melting Point | 80-81°C | Experimental determination |
Boiling Point | 230°C (at 12 Torr); 380.2°C (at 760 mmHg) | Experimental and predicted |
Density | 1.27±0.1 g/cm³ | Predicted value |
Flash Point | 183.7°C | Predicted value |
Refractive Index | 1.648 | Predicted value |
Vapor Pressure | 1.22×10⁻⁵ mmHg | At 25°C, predicted |
Sources: Data compiled from chemical databases and supplier information
Chemical Properties and Reactivity
The chemical behavior of 1-(Benzylsulfanyl)-2-nitrobenzene is largely determined by its functional groups. The nitro group (-NO₂) is strongly electron-withdrawing, activating the benzene ring toward nucleophilic aromatic substitution reactions. Conversely, the benzylsulfanyl group contributes electron density to the aromatic system through resonance effects.
Key chemical characteristics include:
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The nitro group makes the compound susceptible to reduction reactions, potentially forming amino derivatives under appropriate conditions .
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The sulfanyl linkage can undergo oxidation to sulfoxide or sulfone groups.
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The benzyl group may participate in various substitution or elimination reactions.
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The compound can serve as an electrophile in various synthetic transformations due to the electron-withdrawing nature of the nitro group.
Synthesis and Preparation Methods
Laboratory Synthesis Routes
Multiple synthetic routes have been reported for the preparation of 1-(Benzylsulfanyl)-2-nitrobenzene, each with specific advantages in terms of yield, purity, and scalability.
Nucleophilic Aromatic Substitution Method
One established method involves the reaction of 2-fluoronitrobenzene with S-benzylisothiourea salt, which is generated in situ from thiourea and benzyl chloride. The reaction proceeds through an aromatic nucleophilic substitution mechanism, facilitated by the activating effect of the nitro group .
Direct Thioetherification
Another approach involves the direct reaction of 2-nitrobenzenethiol with benzyl halides (typically benzyl chloride or benzyl bromide) in the presence of a suitable base, such as potassium carbonate or sodium hydroxide, often in a polar aprotic solvent like DMF or acetone.
Industrial Production Considerations
For industrial-scale production, factors such as cost-effectiveness, safety, and environmental impact must be considered. The method involving S-benzylisothiourea salt appears to be used in larger-scale syntheses due to its efficiency and the availability of starting materials .
Applications and Uses
Role in Synthetic Chemistry
1-(Benzylsulfanyl)-2-nitrobenzene serves primarily as an intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential applications in various fields.
Applications in the Dye Industry
The compound has been reported as an intermediate in the synthesis of dyes, providing a range of color options for various applications. Its structural features, particularly the nitro group and the aromatic rings, contribute to its utility in chromophore development .
Category | Classification/Information |
---|---|
GHS Pictogram | Warning symbol |
Signal Word | Warning |
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P264: Wash skin thoroughly after handling P271: Use only outdoors or in a well-ventilated area P280: Wear protective gloves/protective clothing/eye protection/face protection |
Target Organs | Respiratory system (single exposure) |
Storage Conditions | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
Source: Safety data from chemical suppliers and safety documentation
Transportation Classification
For transportation purposes, 1-(Benzylsulfanyl)-2-nitrobenzene is classified as follows:
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UN Number: UN3077
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Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (1-(Benzylsulfanyl)-2-nitrobenzene)
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Transport Hazard Class: 9 (Miscellaneous)
Environmental Considerations
Supplier | Product Number | Purity | Quantity | Indicative Price (as of dates in references) |
---|---|---|---|---|
Sigma-Aldrich | S721824 | AldrichCPR | 50mg | $110 |
Matrix Scientific | 045421 | >95% | 500mg | $118 |
Matrix Scientific | 045421 | >95% | 1g | $151 |
Matrix Scientific | 045421 | >95% | 5g | $346 |
American Custom Chemicals Corporation | CHM0016941 | 95.00% | 1g | $671.75 |
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